Acide isatinique

Vue d'ensemble

Description

Isatinic acid, also known as 1H-indole-2,3-dione-5-sulfonic acid, is a sulfonic acid derivative of isatin. It is a versatile compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties and potential applications in various scientific research fields.

Applications De Recherche Scientifique

Inhibiteurs de la monoamine oxydase

L'acide isatinique, en tant qu'isomère de l'isatine, s'est avéré être un inhibiteur réversible des enzymes de la monoamine oxydase (MAO), présentant une forte sélectivité et une inhibition puissante de la MAO-B . Cela en fait une cible médicamenteuse potentielle pour le traitement de maladies neurodégénératives telles que la maladie d'Alzheimer (MA) et la maladie de Parkinson (MP) . Il augmente le niveau de dopamine dans le cerveau en inhibant l'enzyme MAO .

Maladies neurologiques

L'intensité des maladies neurologiques chez l'homme et le faible nombre d'inhibiteurs sélectifs et réversibles existants pour les protéines MAO ont ouvert une nouvelle voie aux chercheurs . L'this compound, avec son profil polypharmacologique en chimie médicinale, pourrait être un candidat prometteur pour la conception et le développement d'une nouvelle classe d'inhibiteurs de la MAO pour les maladies neurodégénératives .

Chimie synthétique

L'this compound est un composé chimique très réactif qui a été utilisé comme nucléophile et comme électrophile en chimie synthétique . Les additions nucléophiles au groupe céto en position 3 sont la réaction la plus connue de l'isatine en tant qu'électrophile .

Agent pharmacologiquement actif

L'this compound est un agent pharmacologiquement actif, qui est dérivé du noyau indole . C'est une petite molécule endogène chez l'homme, qui est largement distribuée dans les fluides corporels et les différents tissus des mammifères .

Applications environnementales

L'acide indole-3-acétique (AIA), une hormone végétale courante et l'un des dérivés indoliques les plus répandus dans l'environnement, peut être dégradé par les bactéries via une voie impliquant l'this compound . Cela suggère des applications environnementales potentielles de l'this compound dans la biodégradation des dérivés indoliques .

Croissance et développement des plantes

L'AIA, qui peut être dégradé via une voie impliquant l'this compound, joue un rôle important dans les interactions plante-microbe en tant que molécule de signalisation . Il est synthétisé non seulement par les plantes mais aussi par les micro-organismes, y compris les bactéries et les champignons . Cela suggère un rôle potentiel de l'this compound dans la croissance et le développement des plantes .

Mécanisme D'action

Target of Action

Isatinic acid primarily targets Monoamine Oxidase (MAO) enzymes . MAO is a protein with a key function in the catabolism of neuroamines in both central and peripheral parts of the body . MAO-A and -B are two isozymes of this enzyme which have emerged to be considered as a drug target for the treatment of neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) .

Mode of Action

Isatinic acid acts as a reversible inhibitor for MAO enzymes and is more selective for MAO-B than -A . It increases the dopamine level in the brain by inhibiting an MAO enzyme . This inhibition of MAO enzymes leads to an increase in the levels of monoamine neurotransmitters, which can have various effects on the nervous system.

Biochemical Pathways

The inhibition of MAO enzymes by isatinic acid affects the catabolism of neuroamines . This results in increased levels of these neurotransmitters, which can affect various biochemical pathways. For example, increased dopamine levels can affect pathways related to mood regulation and motor control.

Pharmacokinetics

It is known that isatinic acid is a highly reactive chemical that has been used as a nucleophile and an electrophile in synthetic chemistry

Result of Action

The inhibition of MAO enzymes by isatinic acid leads to an increase in the levels of monoamine neurotransmitters . This can have various effects on the nervous system, including potential benefits for conditions like AD and PD . .

Action Environment

The action of isatinic acid can potentially be influenced by various environmental factors. For example, the pH of the environment could potentially affect the reactivity of isatinic acid . Additionally, the presence of other compounds could potentially affect the action of isatinic acid, such as through drug-drug interactions .

Analyse Biochimique

Biochemical Properties

Isatinic acid plays a crucial role in biochemical reactions, particularly in the degradation of indole-3-acetic acid. It interacts with enzymes such as isatin amidohydrolase, which catalyzes the hydrolysis of isatin into isatinic acid . This interaction is essential for the catabolism of indole-3-acetic acid in various organisms. Additionally, isatinic acid is involved in the formation of anthranilic acid, a key intermediate in the biosynthesis of tryptophan .

Cellular Effects

Isatinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the levels of neurotransmitters such as dopamine by inhibiting monoamine oxidase enzymes . This inhibition leads to increased dopamine levels, which can impact cell signaling and gene expression. Furthermore, isatinic acid’s role in the degradation of indole-3-acetic acid suggests its involvement in regulating plant hormone levels and associated cellular processes .

Molecular Mechanism

The molecular mechanism of isatinic acid involves its interaction with specific enzymes and biomolecules. Isatinic acid binds to isatin amidohydrolase, facilitating the hydrolysis of isatin into isatinic acid . This binding interaction is crucial for the degradation of indole-3-acetic acid and the subsequent formation of anthranilic acid. Additionally, isatinic acid’s inhibition of monoamine oxidase enzymes results in increased dopamine levels, influencing various molecular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isatinic acid can vary over time. Studies have shown that isatinic acid is relatively stable under standard laboratory conditions. Its degradation can occur over extended periods, leading to changes in its biochemical properties and cellular effects. Long-term studies have indicated that isatinic acid can have sustained effects on cellular function, particularly in the regulation of neurotransmitter levels and plant hormone metabolism .

Dosage Effects in Animal Models

The effects of isatinic acid in animal models can vary with different dosages. At lower doses, isatinic acid has been observed to inhibit monoamine oxidase enzymes, leading to increased dopamine levels and potential therapeutic effects for neurological disorders . At higher doses, isatinic acid may exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on organ function. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

Isatinic acid is involved in several metabolic pathways, including the degradation of indole-3-acetic acid and the biosynthesis of tryptophan. It interacts with enzymes such as isatin amidohydrolase and monoamine oxidase, facilitating the conversion of isatin into isatinic acid and the subsequent formation of anthranilic acid . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels in various organisms .

Transport and Distribution

Within cells and tissues, isatinic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of isatinic acid across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of isatinic acid can influence its biochemical properties and cellular effects, particularly in the regulation of neurotransmitter levels and plant hormone metabolism .

Subcellular Localization

Isatinic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These signals direct isatinic acid to specific compartments or organelles, where it can exert its biochemical effects. For example, isatinic acid may localize to the mitochondria, where it can interact with monoamine oxidase enzymes and regulate neurotransmitter levels . Additionally, its localization in the cytoplasm can facilitate its role in the degradation of indole-3-acetic acid and the biosynthesis of tryptophan .

Propriétés

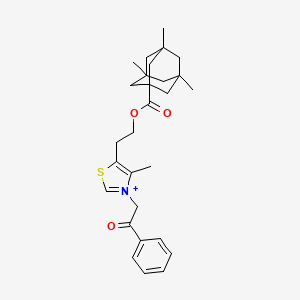

IUPAC Name |

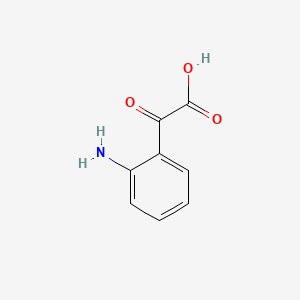

2-(2-aminophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMWPBBDMIYYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964061 | |

| Record name | (2-Aminophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-38-8 | |

| Record name | Isatinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Aminophenyl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISATINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ408385JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isatinic acid in the bacterial degradation of indole-3-acetic acid (IAA)?

A: Isatinic acid (2-aminophenylglyoxylic acid) is a key intermediate in the IAA degradation pathway employed by certain bacteria. [, ] Studies using Bradyrhizobium japonicum and Pseudomonas sp. LY1 revealed that IAA is initially converted to dioxindole-3-acetic acid, followed by transformation to dioxindole and then isatin. [, ] Isatin is further metabolized to isatinic acid, which can then be converted to anthranilic acid for further breakdown. [, ] This pathway highlights the role of isatinic acid in enabling bacteria to utilize IAA as a carbon source.

Q2: Can isatinic acid be synthesized from isatin, and what is the nature of this reaction?

A: Yes, isatinic acid can be synthesized from isatin. Research shows that this occurs through a three-step process involving N-acetyl-isatin as an intermediate. [] While the first two steps, involving the formation and breakdown of N-acetyl-isatin, are reversible, the final conversion of N-acetyl-isatinic acid to isatinic acid is irreversible. [] This reaction pathway highlights the chemical relationship between isatin and isatinic acid.

Q3: How is isatinic acid used in the synthesis of heterocyclic compounds?

A: Isatinic acid serves as a valuable precursor in synthesizing various heterocyclic compounds. For instance, reacting the potassium salt of isatinic acid with urea, N-substituted ureas, and ethyl carbamate yields 2-hydroxyquinazoline-4-carboxylic acid. [] Similarly, reacting the potassium salt with guanidine leads to the formation of 2-aminoquinazoline-4-carboxylic acid. [] These reactions highlight the versatility of isatinic acid as a building block in organic synthesis.

Q4: Are there any known derivatives of isatinic acid with potential biological activity?

A: Research indicates that N-benzoyl-isatinic acids and N-p-chlorobenzoyl isatinic acids exhibit anti-inflammatory activity. [] This finding suggests the potential of isatinic acid derivatives as therapeutic agents, although further research is needed to explore their specific mechanisms and potential applications.

Q5: What happens when nitrous acid reacts with N-substituted isatinic acids?

A: The reaction of nitrous acid with N-substituted isatinic acids results in a disproportionation reaction, leading to the formation of indazolols. [, ] This chemical transformation highlights the reactivity of the isatinic acid scaffold and its potential for generating diverse heterocyclic compounds with potential biological activities.

Q6: Are there any analytical techniques available to study the metabolism of IAA and identify isatinic acid as an intermediate?

A: Yes, sophisticated analytical techniques are crucial for elucidating metabolic pathways. In the case of IAA degradation, researchers have employed techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and characterize the metabolites. [] These methods allow for the separation and identification of individual compounds, even in complex biological samples, confirming the presence of isatinic acid as an intermediate in the IAA degradation pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226445.png)

![1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1226447.png)

![N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)

![2-Amino-6-ethyl-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1226456.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)

![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)